![molecular formula C18H19BrN2O B1234037 N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine](/img/structure/B1234037.png)
N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine is a member of tryptamines.
Scientific Research Applications
Antimicrobial Activity
Research has identified novel derivatives of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine, synthesized by cyclization with 2-bromoacetophenone, demonstrating in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against five fungal species (Kumbhare et al., 2013).
Photochromic and Fluorescent Properties
A study on asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene revealed that these compounds exhibit photochromic and fluorescent properties in solution. Changing the thiophene fragment to a 5-(4-bromophenyl)-2-methylthiophene fragment enhanced the photochromic properties in furan-2,5-dione derivatives (Shepelenko et al., 2014).
Anticancer Properties
A study on 2,2‐bis(6‐bromo‐1H‐indol‐3‐yl) ethanamine, a marine bisindole alkaloid, and its derivatives, demonstrated that changes in its chemical structure significantly affect its cytotoxic effects in human cancer cell lines. The presence of N‐methylated bisindole alkaloid and bromine atoms was found to be crucial in maintaining the pro-apoptotic activity of these compounds, suggesting their potential as candidates for developing new derivatives with strong anticancer properties (Burattini et al., 2022).
Photodynamic Therapy
Research on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing schiff base, showed promising properties for photodynamic therapy applications. The synthesized compound displayed high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Catalytic Applications
Studies on palladium(II) complexes of (pyridyl)imine ligands, including derivatives of 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, have shown effectiveness as catalysts for the methoxycarbonylation of olefins and ethylene oligomerization. This highlights the potential of these compounds in catalytic applications, particularly in the production of linear and branched esters (Zulu et al., 2020; Nyamato et al., 2015; Nyamato et al., 2016).
properties
Molecular Formula |
C18H19BrN2O |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C18H19BrN2O/c1-22-16-6-7-18-17(10-16)14(12-21-18)8-9-20-11-13-2-4-15(19)5-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3 |
InChI Key |
XHLOUFPZLUULGI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



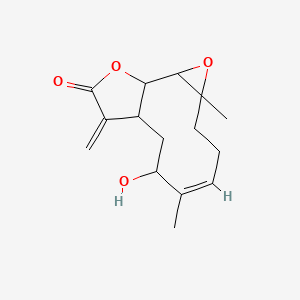
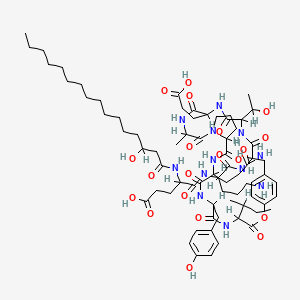


![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)
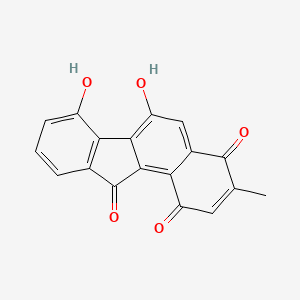
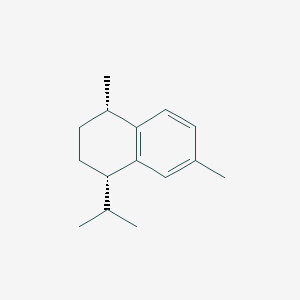
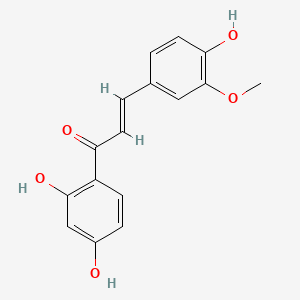
![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)
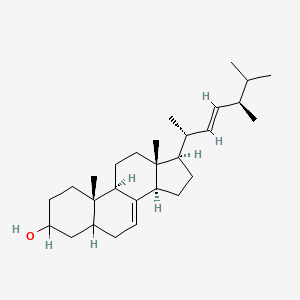
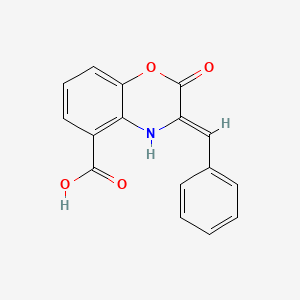
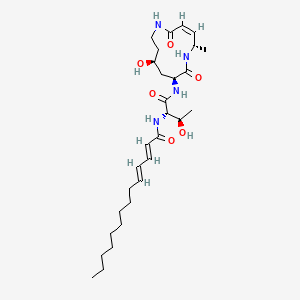
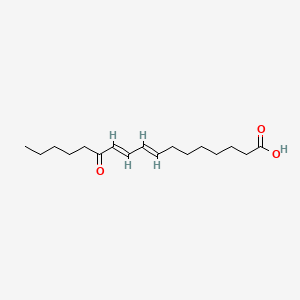
![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)